Cas no 94-12-2 (Propyl 4-Aminobenzoate)

Propyl 4-Aminobenzoate is an ester derivative of para-aminobenzoic acid (PABA), commonly utilized in pharmaceutical and cosmetic formulations. This compound exhibits notable solubility in organic solvents while retaining the UV-absorbing properties characteristic of PABA derivatives, making it suitable for use in sunscreen formulations. Its esterification enhances stability and lipid compatibility, improving skin penetration and formulation versatility. Additionally, Propyl 4-Aminobenzoate serves as an intermediate in organic synthesis, particularly in the preparation of local anesthetics and other bioactive compounds. The propyl chain contributes to its moderate volatility and compatibility with hydrophobic matrices, broadening its applicability in both industrial and laboratory settings.
Propyl 4-Aminobenzoate structure
Propyl 4-Aminobenzoate structure
商品名:Propyl 4-Aminobenzoate
CAS番号:94-12-2
MF:C10H13NO2
メガワット:179.22
MDL:MFCD00017111
CID:81776
PubChem ID:87561929

Propyl 4-Aminobenzoate 化学的及び物理的性質

名前と識別子

    • Propyl 4-aminobenzoate
    • Propyl p-Aminobenzoate
    • 4-amino-benzoic acid propyl ester
    • Keloform P
    • n-Propyl 4-aminobenzoate
    • n-propyl p-aminobenzoate
    • Propaesin
    • Propazyl
    • Propesin
    • Propesine
    • Propylcain
    • Raythesin
    • Risocaine
    • 4-Aminobenzoic Acid Propyl Ester
    • 4-(Propoxycarbonyl)aniline
    • 4-aminobenzoic acid n-propyl ester
    • Benzoic acid, 4-amino-, propyl ester
    • Benzoic acid, p-amino-, propyl ester
    • Risocaine [USAN:INN]
    • Risocainum [INN-Latin]
    • P-AMINOBENZOIC ACID, PROPYL ESTER
    • Risocaina [INN-Spanish]
    • Propyl aminobenzoate
    • Propyl-p-aminobenzoate
    • Benzoic acid, p-amino-, propyl ester (7CI, 8CI)
    • Propesin (6CI)
    • NSC 23516
    • 4-amino-benzoicacipropylester
    • keloformp
    • NSC-23516
    • Oxabiotic, component of
    • PS-6053
    • Risocaine (USAN)
    • SR-01000944537
    • CHEMBL2107010
    • CAS-94-12-2
    • aniline, 4-propoxycarbonyl-
    • UNII-5CQ88I59ZI
    • Tox21_111984
    • DTXCID1026299
    • p-Aminobenzoic acid propyl ester
    • NCGC00160681-03
    • Benzoic acid,4-amino-,propyl ester
    • AKOS000120842
    • Tox21_111984_1
    • STK260141
    • MFCD00017111
    • DTXSID3046299
    • PARA-AMINOBENZOIC ACID PROPYL ESTER
    • RISOCAINE [HSDB]
    • DB-057472
    • 71735-15-4
    • InChI=1/C10H13NO2/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h3-6H,2,7,11H2,1H
    • SCHEMBL118038
    • 1ST163568
    • CS-0013782
    • 94-12-2
    • NSC23516
    • WLN: ZR DVO3
    • Oprea1_851203
    • HSDB 2198
    • n-Propyl-4-aminobenzoate
    • Q7336329
    • D88238
    • SR-01000944537-1
    • NCGC00160681-01
    • Risocaina
    • HY-B1755
    • RISOCAINE [USAN]
    • p-Aminobenzoesaurepropylester
    • 5CQ88I59ZI
    • Risocaine [WHO-DD]
    • Propylcain; Raythesin
    • Risocainum
    • Propyl-p-amino benzoate
    • D05735
    • BRN 1211203
    • RISOCAINE [INN]
    • NS00040091
    • AI3-02759
    • EINECS 202-306-1
    • AK-918/41018790
    • A0274
    • Propyl 4-Aminobenzoate
    • MDL: MFCD00017111
    • インチ: 1S/C10H13NO2/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h3-6H,2,7,11H2,1H3
    • InChIKey: NBFQYHKHPBMJJV-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C=CC(N)=CC=1)OCCC
    • BRN: 1211203

計算された属性

  • せいみつぶんしりょう: 179.09500
  • どういたいしつりょう: 179.094629
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 162
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 52.3
  • ひょうめんでんか: 0
  • 互変異性体の数: 2
  • 疎水性パラメータ計算基準値(XlogP): 2.4

じっけんとくせい

  • 密度みつど: 1.1248 (rough estimate)
  • ゆうかいてん: 72.0 to 76.0 deg-C
  • ふってん: 311.75°C (rough estimate)
  • フラッシュポイント: 174.3°C
  • 屈折率: 1.4989 (estimate)
  • PSA: 52.32000
  • LogP: 2.41680
  • ようかいせい: 397.9mg/L(25 ºC)
  • 酸性度係数(pKa): 2.40±0.10(Predicted)

Propyl 4-Aminobenzoate セキュリティ情報

Propyl 4-Aminobenzoate 税関データ

  • 税関コード:2922499990
  • 税関データ:

    中国税関コード:

    2922499990

    概要:

    2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    P.輸入動植物/動植物製品検疫
    Q.海外動植物/動植物製品検疫
    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査
    M.輸入商品検査
    N.輸出商品検査

    要約:

    HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%

Propyl 4-Aminobenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-16172-10.0g
propyl 4-aminobenzoate
94-12-2
10.0g
$339.0 2023-02-09
FUJIFILM
320-84333-100g
Propyl p-Aminobenzoate
94-12-2
100g
JPY 22000 2023-09-15
TRC
P834525-2.5g
Propyl 4-Aminobenzoate
94-12-2
2.5g
$ 92.00 2023-09-06
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L09066-10g
n-Propyl 4-aminobenzoate, 98%
94-12-2 98%
10g
¥847.00 2023-03-13
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L09066-50g
n-Propyl 4-aminobenzoate, 98%
94-12-2 98%
50g
¥3025.00 2023-03-13
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P10710-25g
Propyl 4-aminobenzoate
94-12-2 98%
25g
¥523.0 2024-07-19
abcr
AB178679-50 g
n-Propyl 4-aminobenzoate, 98%; .
94-12-2 98%
50 g
€119.80 2023-07-20
TRC
P834525-250mg
Propyl 4-Aminobenzoate
94-12-2
250mg
$ 58.00 2023-09-06
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P160146-5g
Propyl 4-Aminobenzoate
94-12-2 >98.0%(T)
5g
¥174.90 2023-09-01
Alichem
A019092887-500g
Propyl 4-aminobenzoate
94-12-2 95%
500g
$527.36 2023-08-31

Propyl 4-Aminobenzoate 合成方法

ごうせいかいろ 1

はんのうじょうけん
リファレンス
Effects of alkyl chain length on molecular interactions. II. Complex isomerism in the alkyl p-aminobenzoate-picric acid systems
Togashi, Atsushi; Matsunaga, Yoshio, Bulletin of the Chemical Society of Japan, 1987, 60(3), 1171-3

ごうせいかいろ 2

はんのうじょうけん
リファレンス
Boron trifluoride ethyl ether as an effective catalyst in the synthesis of alkyl p-aminobenzoates
Kadaba, Pankaja K.; Carr, Martin; Tribo, Mark; Triplett, John; Glasser, A. C., Journal of Pharmaceutical Sciences, 1969, 58(11), 1422-3

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium ,  AV 17X8 Solvents: 1-Propanol ;  5 - 300 min, 1 atm, 40 °C
リファレンス
Hydrogenation of aromatic nitro compounds on palladium-containing anion-exchange resins
Abdullaev, M. G.; Gebekova, Z. G., Petroleum Chemistry, 2016, 56(2), 146-150

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Thionyl chloride ;  4 h, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7 - 8
リファレンス
Structure-activity relationships (SAR) research of thiourea derivatives as dual inhibitors targeting both HIV-1 capsid and human cyclophilin A
Chen, Kan; Tan, Zhiwu; He, Meizi; Li, Jiebo; Tang, Shixing; et al, Chemical Biology & Drug Design, 2010, 76(1), 25-33

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: 1-Propanol ;  rt; reflux
リファレンス
Chain-growth polycondensation via the substituent effect: Investigation of the monomer structure on synthesis of poly(N-octyl-benzamide)
Prehn, Frederick C. Jr; Etz, Brian D.; Reese, Caleb J.; Vyas, Shubham; Boyes, Stephen G., Journal of Polymer Science (Hoboken, 2020, 58(17), 2389-2406

ごうせいかいろ 6

はんのうじょうけん
1.1 Catalysts: Sulfuric acid
1.2 Reagents: Sodium bicarbonate Solvents: Water
リファレンス
Synthesis and evaluation of alkyl 4-(2-cyanoacetamido)benzoates for antioxidant and analgesic activities
Madhavi, K.; Pavani, Ch, Journal of Chemical and Pharmaceutical Research, 2017, 9(3), 341-345

ごうせいかいろ 7

はんのうじょうけん
リファレンス
Steric effects in acid-catalyzed decomposition and base-catalyzed cyclization of 1-(2-alkoxycarbonylphenyl)-3-phenyltriazenes
Pytela, Oldrich; Halama, Ales, Collection of Czechoslovak Chemical Communications, 1996, 61(5), 751-763

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: 12-Tungstophosphoric acid ,  Nickel platinum alloy Solvents: 1-Propanol ;  8 h, 0.1 MPa, 80 °C
リファレンス
A nano-reactor based on PtNi@metal-organic framework composites loaded with polyoxometalates for hydrogenation-esterification tandem reactions
Chen, Luning; Zhang, Xibo; Zhou, Jinhong; Xie, Zhaoxiong; Kuang, Qin; et al, Nanoscale, 2019, 11(7), 3292-3299

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Thionyl chloride ;  5 min, cooled; 4 h, reflux
リファレンス
Microsynthesis of a novel herbicide, propyl 4-[2-[(4, 6-dimethoxy-2- pyrimidinyl)oxy] benzylamino]benzoate
Yang, Zhengmin; Ye, Qingfu; Tang, Qinghong; Lu, Long, Henong Xuebao, 2006, 20(5), 423-428

ごうせいかいろ 10

はんのうじょうけん
リファレンス
Liquid-phase hydrogenation of p-nitrobenzoic acid esters on palladium catalysts
Morogina, K.; Nasibulin, A. A.; Klyuev, M. V., Neftekhimiya, 1998, 38(4), 277-281

ごうせいかいろ 11

はんのうじょうけん
1.1 Catalysts: Thionyl chloride ;  cooled; reflux
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 7 - 8
リファレンス
Study on the facile synthesis of alkyl 4-aminobenzoate
Xiong, Yang; Xia, Ke-xue; Yang, Long; Li, Sheng; Tian, Hui-hui; et al, Xinan Daxue Xuebao, 2013, 35(9), 74-79

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Diethyl carbonate Catalysts: Zinc triflate ;  18 h, 97 °C
リファレンス
Zinc-Catalyzed Esterification of N-β-Hydroxyethylamides: Removal of Directing Groups under Mild Conditions
Nishii, Yuji; Hirai, Takahiro; Fernandez, Sarah; Knochel, Paul; Mashima, Kazushi, European Journal of Organic Chemistry, 2017, 2017(34), 5010-5014

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Sodium tert-butoxide ,  Ammonia Catalysts: [1,3-Bis[2,6-bis[3-methyl-1-(2-methylpropyl)butyl]phenyl]-4,5-dichloro-1,3-dihyd… Solvents: 1,4-Dioxane ;  6 h, 60 °C
リファレンス
Selective Cross-Coupling of (Hetero)aryl Halides with Ammonia To Produce Primary Arylamines using Pd-NHC Complexes
Lombardi, Christopher; Day, Jonathan; Chandrasoma, Nalin; Mitchell, David; Rodriguez, Michael J.; et al, Organometallics, 2017, 36(2), 251-254

Propyl 4-Aminobenzoate Raw materials

Propyl 4-Aminobenzoate Preparation Products

Propyl 4-Aminobenzoate 関連文献

Propyl 4-Aminobenzoateに関する追加情報

Propyl 4-Aminobenzoate: A Comprehensive Overview

Propyl 4-Aminobenzoate (CAS No. 94-12-2) is a chemical compound that has garnered significant attention in various industries due to its versatile properties and applications. This compound, also known as 4-aminobenzoic acid propyl ester, belongs to the class of benzoates and is widely used in pharmaceuticals, cosmetics, and food additives. Its structure consists of a benzene ring with an amino group (-NH₂) at the para position and a propyl ester group (-O-C₃H₇) attached to the carboxylic acid moiety.

The synthesis of Propyl 4-Aminobenzoate typically involves the esterification of 4-aminobenzoic acid with propanol, often catalyzed by acids such as sulfuric acid or enzymes. This reaction yields a stable ester that is soluble in organic solvents and exhibits mild acidic properties due to the presence of the amino group. The compound's solubility and stability make it suitable for various industrial applications, particularly in formulations where controlled release of active ingredients is desired.

One of the most notable applications of Propyl 4-Aminobenzoate is in the pharmaceutical industry, where it serves as an intermediate in the synthesis of drugs targeting cardiovascular diseases, inflammation, and bacterial infections. Recent studies have highlighted its potential as a precursor for developing anti-inflammatory agents and antimicrobial compounds, owing to its ability to modulate cellular signaling pathways and inhibit bacterial growth.

In the cosmetics sector, Propyl 4-Aminobenzoate is valued for its role as a stabilizer and emulsifier in skincare products. Its ability to enhance product consistency and prevent separation makes it a key ingredient in lotions, creams, and sunscreens. Additionally, research has shown that it can act as a mild skin conditioning agent, improving the texture and appearance of the skin without causing irritation.

The food industry has also embraced Propyl 4-Aminobenzoate as a food additive, particularly as an acidity regulator and flavor enhancer. Its mild acidic taste makes it ideal for balancing flavors in beverages and processed foods. Recent advancements have explored its use in functional foods aimed at improving gut health by promoting beneficial bacterial growth.

From an environmental perspective, Propyl 4-Aminobenzoate has been studied for its biodegradability and eco-friendly properties. Research indicates that it undergoes rapid microbial degradation under aerobic conditions, making it a safer alternative to more persistent chemicals in certain applications.

In conclusion, Propyl 4-Aminobenzoate (CAS No. 94-12-2) is a multifaceted compound with diverse applications across various industries. Its chemical stability, solubility, and biocompatibility make it an invaluable ingredient in modern formulations. As scientific research continues to uncover new potentials for this compound, its role in advancing healthcare, cosmetics, and food production is expected to grow significantly.

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